An In-depth Technical Guide to 2-Hydroxyethyl Acrylate (2-HEA): From Core Chemistry to Advanced Biomedical Applications
An In-depth Technical Guide to 2-Hydroxyethyl Acrylate (2-HEA): From Core Chemistry to Advanced Biomedical Applications
Introduction: The Versatility of a Bifunctional Monomer
2-Hydroxyethyl acrylate (HEA), a viscous, colorless liquid, is an ester of acrylic acid that holds a significant position in polymer science and material engineering.[1][2] Its chemical structure is distinguished by the presence of two highly reactive functional groups: a polymerizable acrylate group and a primary hydroxyl group.[3] This dual functionality is the cornerstone of its versatility, allowing it to act as a foundational monomer for a vast array of polymers while also providing a reactive site for subsequent chemical modification, crosslinking, and surface functionalization.[3]
For researchers and professionals in drug development and biomaterials, HEA is of particular interest. Its inherent hydrophilicity, imparted by the hydroxyl group, and the biocompatibility of its resulting polymers, make it an exemplary candidate for creating materials that interface with biological systems.[4][5][6] This guide provides a comprehensive technical overview of 2-HEA, delving into its fundamental properties, polymerization behavior, and its pivotal role in the development of advanced hydrogels for tissue engineering and controlled drug release systems.
Chemical Identity and Molecular Structure
Understanding the fundamental structure of 2-HEA is critical to appreciating its reactivity and applications. The molecule consists of a vinyl group attached to a carbonyl carbon, forming the acrylate ester, which is linked via an ethyl spacer to a terminal hydroxyl group.
-
IUPAC Name: 2-hydroxyethyl prop-2-enoate[7]
-
Common Synonyms: HEA, Ethylene glycol monoacrylate, β-Hydroxyethyl acrylate[7][8]
-
Molecular Structure: CH₂=CHCOOCH₂CH₂OH[8]
The electron-withdrawing nature of the ester group polarizes the carbon-carbon double bond, making it highly susceptible to free-radical polymerization. Simultaneously, the hydroxyl group offers a site for esterification, etherification, or reaction with isocyanates, enabling the creation of complex, tailored polymer architectures.
Physicochemical Properties
The physical and chemical properties of 2-HEA dictate its handling, polymerization conditions, and the characteristics of the final polymeric materials. Key quantitative data are summarized below for ease of reference.
| Property | Value | Source(s) |
| Molecular Weight | 116.12 g/mol | [1][8][9] |
| Appearance | Clear, colorless liquid | [1][7] |
| Odor | Mild, pungent, ester-like | [1][8] |
| Density | 1.106 g/cm³ at 25 °C | [1][8] |
| Boiling Point | ~200-210 °C at 1 atm | [1][8] |
| Freezing Point | < -60 °C | [1][8] |
| Flash Point | 101 °C (closed cup) | [1][10] |
| Viscosity | 11.17 mPa·s | [1] |
| Water Solubility | Miscible | [3][7] |
| Vapor Pressure | 0.1 mbar at 21.4 °C | [1] |
Note: Commercial HEA is typically supplied with an inhibitor, such as Monomethyl Ether of Hydroquinone (MEHQ), to prevent spontaneous polymerization during transport and storage.[1]
Synthesis and Polymerization
Industrial Synthesis
The primary industrial synthesis of 2-HEA involves the reaction of acrylic acid with ethylene oxide.[2][11] This process is typically conducted in the presence of a catalyst and provides a direct and efficient route to the monomer. An alternative laboratory or industrial method involves the esterification of acrylic acid with an excess of ethylene glycol.[11]
Polymerization Mechanisms
Poly(2-hydroxyethyl acrylate) (PHEA) is a hydrophilic polymer with significant applications in biomedicine.[12] The polymerization of HEA can be achieved through several mechanisms, with the choice of method being critical for controlling the final polymer's molecular weight, architecture, and properties.
-
Free-Radical Polymerization: This is the most common method, initiated by thermal or photochemical decomposition of an initiator (e.g., peroxides, azo compounds). While effective for producing high molecular weight polymers, it offers limited control over chain length and polydispersity, which can be a drawback for specialized applications like drug delivery.[12]
-
Controlled Radical Polymerization (CRP): For applications demanding well-defined polymers, CRP techniques are superior. Atom Transfer Radical Polymerization (ATRP) is a particularly robust method for HEA.[13] ATRP allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (polydispersity index, PDI ≈ 1.2), and complex architectures like block copolymers.[12][13] This level of control is paramount in drug delivery, where polymer characteristics directly influence drug loading and release kinetics.
-
Michael-Type Addition: This non-radical polymerization pathway involves the addition of the hydroxyl group of one HEA monomer to the activated double bond of another, typically catalyzed by a base or nucleophile.[14] This results in a polymer with an ether-ester chain structure, distinct from the carbon-carbon backbone of radically polymerized PHEA.[14]
Experimental Protocol: ATRP of 2-Hydroxyethyl Acrylate
This protocol describes a representative lab-scale synthesis of well-defined poly(2-hydroxyethyl acrylate) via ATRP, adapted from methodologies reported in the literature.[13] The causality behind this choice is the need for precise control over the polymer chain length, which is crucial for predictable hydrogel swelling and drug release profiles.
Materials:
-
2-Hydroxyethyl acrylate (HEA), inhibitor removed
-
Ethyl α-bromophenylacetate (EBrPA) or similar ATRP initiator
-
Copper(I) bromide (Cu(I)Br)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or bipyridine (bpy) as a ligand
-
Anhydrous Dimethylformamide (DMF) or water as solvent[13]
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Inhibitor Removal: Pass liquid HEA monomer through a column packed with basic alumina to remove the MEHQ inhibitor. This step is critical as the inhibitor would otherwise quench the radical polymerization.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, add Cu(I)Br (1 equivalent relative to initiator).
-
Component Addition: Add the solvent (e.g., DMF). Then, add the HEA monomer, the ligand (e.g., PMDETA, 1 eq.), and the initiator (e.g., EBrPA, 1 eq.). The ratio of monomer to initiator will determine the target molecular weight.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove all dissolved oxygen. Oxygen can terminate the radical polymerization, leading to a loss of control and incomplete reaction.
-
Polymerization: Immerse the sealed flask in a preheated oil bath (typically 50-90 °C).[13] The reaction is initiated upon heating. Monitor the reaction progress by taking timed samples and analyzing conversion via ¹H NMR or gas chromatography.
-
Termination: Once the desired conversion is reached, cool the flask and expose the mixture to air. The oxidation of Cu(I) to Cu(II) effectively terminates the polymerization.
-
Purification: Dilute the reaction mixture with a suitable solvent like Tetrahydrofuran (THF) and pass it through a neutral alumina column to remove the copper catalyst.
-
Isolation: Precipitate the polymer by adding the purified solution dropwise into a large excess of a non-solvent (e.g., cold diethyl ether or hexane). Recover the polymer by filtration and dry under vacuum until a constant weight is achieved.
Applications in Drug Development and Biomedical Research
The unique combination of a hydrophilic, biocompatible polymer backbone and reactive pendant hydroxyl groups makes PHEA an ideal material for biomedical applications.[4][5]
Hydrogels for Tissue Engineering and Drug Delivery
PHEA is a primary component in the fabrication of hydrogels—crosslinked polymer networks that can absorb and retain large quantities of water.[5][6] These materials are structurally similar to the native extracellular matrix, making them excellent scaffolds for tissue engineering.[15][16]
-
Causality of Use: The high water content and soft, tissue-like consistency of PHEA hydrogels minimize inflammatory responses and provide a favorable environment for cell adhesion, proliferation, and differentiation.[15][17] Porous PHEA hydrogels can be engineered to facilitate nutrient and oxygen transport to encapsulated cells, which is essential for tissue regeneration.[5][15]
-
Controlled Drug Release: The crosslink density of a PHEA hydrogel can be precisely controlled, which in turn governs its swelling behavior and the diffusion rate of entrapped therapeutic agents.[18][19] This allows for the design of systems that provide sustained, zero-order, or stimulus-responsive drug release. For instance, drugs can be loaded into the hydrogel matrix and released as the gel swells or degrades in physiological conditions.[18][20][21]
Bioconjugation and Functionalization
The pendant hydroxyl groups along the PHEA backbone are readily available for chemical modification. This allows for the covalent attachment of bioactive molecules, such as peptides, growth factors, or targeting ligands, to enhance the biological performance of the material. This process, known as bioconjugation, is a self-validating system; the successful attachment of a ligand can be confirmed analytically (e.g., via spectroscopy), and its functional benefit (e.g., enhanced cell binding) can be validated through in vitro assays.
Workflow: Fabrication of a 2-HEA-Based Hydrogel for Drug Encapsulation
The following diagram illustrates a typical workflow for creating a drug-loaded hydrogel, a core process in drug delivery research.
Caption: Workflow for fabricating a drug-loaded 2-HEA hydrogel.
Safety and Handling
As a reactive chemical, 2-HEA requires careful handling to ensure laboratory safety. It is classified as toxic and corrosive.[7][22][23]
-
Toxicity: 2-HEA is harmful if swallowed and toxic in contact with skin.[22][24][25] It causes severe skin burns and serious eye damage.[24][25] It may also cause an allergic skin reaction (sensitization) and respiratory irritation.[10][25][26]
-
Personal Protective Equipment (PPE): Always handle 2-HEA in a chemical fume hood.[26] Wear appropriate PPE, including:
-
Storage and Stability: 2-HEA can polymerize spontaneously, especially when heated or exposed to light.[7][10] To ensure stability:
-
Spill and Disposal: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[23][26] Prevent entry into drains or waterways, as the substance is very toxic to aquatic life.[10][22] Dispose of contents and containers in accordance with local, regional, and national regulations.[27]
References
-
Copolymerization of 2-Hydroxyethyl Acrylate and 2-Methoxyethyl Acrylate via RAFT: Kinetics and Thermoresponsive Properties. ACS Publications. [Link]
-
ICSC 1723 - 2-HYDROXYETHYL ACRYLATE. Inchem.org. [Link]
-
Polymerization and characterization of 2-Hydroxyethyl acrylate. OpenMETU. [Link]
-
Material Safety Data Sheet - 2-Hydroxyethyl acrylate, stabilized, 97%. Cole-Parmer. [Link]
-
2-Hydroxyethyl acrylate. PubChem. [Link]
-
2-HEA (2-HYDROXYETHYL ACRYLATE). Ataman Kimya. [Link]
-
2-HYDROXYETHYL ACRYLATE. atamankimya.com. [Link]
-
Polymerization of Acrylates by Atom Transfer Radical Polymerization. Homopolymerization of 2-Hydroxyethyl Acrylate. Carnegie Mellon University. [Link]
-
HYDROGELS IN BIOMEDICINE: GRANULAR CONTROLLED RELEASE SYSTEMS BASED ON 2-HYDROXYETHYL METHACRYLATE COPOLYMERS. A REVIEW. Lviv Polytechnic National University. [Link]
-
Polymerization of 2-hydroxyethyl acrylate and methacrylate via Michael-type addition. ResearchGate. [Link]
-
SAFETY DATA SHEET - 2-Hydroxyethyl Acrylate. G.J. CHEMICAL COMPANY, INC.. [Link]
-
Hydroxyethyl acrylate. Wikipedia. [Link]
-
Poly(2‐hydroxyethyl acrylate) hydrogels reinforced with graphene oxide. SciSpace. [Link]
-
Synthesis method of hydroxyethyl acrylate. Patsnap. [Link]
-
Application of 2-hydroxyethyl methacrylate polymers in controlled release of 5-aminosalicylic acid as a colon-specific drug. Semantic Scholar. [Link]
-
Degradable 2-Hydroxyethyl Methacrylate/Gelatin/Alginate Hydrogels Infused by Nanocolloidal Graphene Oxide as Promising Drug Delivery and Scaffolding Biomaterials. National Institutes of Health. [Link]
-
Characterization and In Vitro Drug Release Behavior of (2-hydroxyethyl methacrylate)–co-(2-acrylamido-2- methyl-1-propanesulfonic acid) Crosslinked Hydrogels Prepared by Ionizing Radiation. ResearchGate. [Link]
-
Biodegradable Hydrogel Scaffolds Based on 2-Hydroxyethyl Methacrylate, Gelatin, Poly(β-amino esters), and Hydroxyapatite. National Institutes of Health. [Link]
-
Porous Poly(2-hydroxyethyl methacrylate) Hydrogel Scaffolds for Tissue Engineering: Influence of Crosslinking Systems and Silk Sericin Concentration on Scaffold Properties. MDPI. [Link]
-
Poly(2-Hydroxyethyl Methacrylate) Hydrogel-Based Microneedles for Bioactive Release. PubMed Central. [Link]
-
Porous Poly(2-Hydroxyethyl Acrylate) Hydrogels. ResearchGate. [Link]
-
2-Hydroxyethyl acrylate - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
-
Manuka Honey/2-Hydroxyethyl Methacrylate/Gelatin Hybrid Hydrogel Scaffolds for Potential Tissue Regeneration. Semantic Scholar. [Link]
-
2-Hydroxyethyl methacrylate. NIST WebBook. [Link]
-
Applications of Hydroxyethyl Acrylate (HEA). Medium. [Link]
Sources
- 1. jamorin.com [jamorin.com]
- 2. Hydroxyethyl acrylate - Wikipedia [en.wikipedia.org]
- 3. atamankimya.com [atamankimya.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Applications of Hydroxyethyl Acrylate (HEA) [fangdachem.com]
- 7. 2-Hydroxyethyl acrylate | C5H8O3 | CID 13165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 9. scbt.com [scbt.com]
- 10. ICSC 1723 - 2-HYDROXYETHYL ACRYLATE [inchem.org]
- 11. Page loading... [guidechem.com]
- 12. Polymerization and characterization of 2-Hydroxyethyl acrylate [open.metu.edu.tr]
- 13. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Biodegradable Hydrogel Scaffolds Based on 2-Hydroxyethyl Methacrylate, Gelatin, Poly(β-amino esters), and Hydroxyapatite - PMC [pmc.ncbi.nlm.nih.gov]
- 18. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 19. researchgate.net [researchgate.net]
- 20. Application of 2-hydroxyethyl methacrylate polymers in controlled release of 5-aminosalicylic acid as a colon-specific drug | Semantic Scholar [semanticscholar.org]
- 21. Degradable 2-Hydroxyethyl Methacrylate/Gelatin/Alginate Hydrogels Infused by Nanocolloidal Graphene Oxide as Promising Drug Delivery and Scaffolding Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tcichemicals.com [tcichemicals.com]
- 23. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 24. chemicalbook.com [chemicalbook.com]
- 25. gjchemical.com [gjchemical.com]
- 26. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 27. echemi.com [echemi.com]
